4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers requiring a bifunctional triazole-aniline building block often face supply inconsistency and regioisomeric ambiguity. 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline (CAS 299402-52-1) resolves this with a defined para-aniline linked via a C3 propyl spacer to N1 of the 1,2,4-triazole, enabling precise derivatization. - Enables systematic nAChR PAM SAR via amide coupling, urea formation, or diazonium chemistry at the para-aniline nitrogen. - Functions as a self-immolative linker precursor for acid-labile (pH<5) prodrug constructs or as a bifunctional NHC ligand precursor for transition metal catalysis. - Supplied at ≥95% purity with Certificate of Analysis; available in flexible pack sizes with global shipping.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B8279408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(1,2,4-Triazol-1-yl)propyl]aniline
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCN2C=NC=N2)N
InChIInChI=1S/C11H14N4/c12-11-5-3-10(4-6-11)2-1-7-15-9-13-8-14-15/h3-6,8-9H,1-2,7,12H2
InChIKeyHICOJFWLAFWLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(1,2,4-Triazol-1-yl)propyl]aniline: Building Block Overview


4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is a synthetic intermediate with the molecular formula C11H14N4 and molecular weight of 202.26 g/mol, characterized by a 1,2,4-triazole ring connected via a three-carbon propyl spacer to a para-substituted aniline moiety . This architecture positions the compound at the intersection of two pharmacologically privileged scaffolds—the 1,2,4-triazole nucleus (recognized for broad-spectrum antimicrobial, antifungal, and anticancer activities) and the aniline group (a versatile handle for further derivatization via diazotization, amide coupling, or Schiff base formation) [1]. The compound is commercially available in research quantities with typical purity specifications of 95%, and its structural identity is confirmed by InChI Key HICOJFWLAFWLHK-UHFFFAOYSA-N .

4-[3-(1,2,4-Triazol-1-yl)propyl]aniline vs. Structural Analogs


Triazole-aniline derivatives represent a structurally diverse chemical space where subtle variations in regiochemistry (1,2,4- vs. 1,2,3-triazole), substitution pattern (N1- vs. N4-alkylation), and linker geometry (propyl chain length and attachment point) profoundly influence physicochemical properties and downstream reactivity [1]. Within the broader 3-aniline-5-aryl-1,2,4-triazole patent landscape, compounds are distinguished by precise alkyl substitution on the triazole ring and specific aniline substitution patterns (ortho-, meta-, or para-) [2]. The target compound's unique configuration—a para-aniline linked via a C3 propyl chain to N1 of the 1,2,4-triazole—confers a distinct spatial orientation between the two functional moieties, affecting metal-coordination capacity, hydrogen-bonding geometry, and subsequent derivatization efficiency relative to ortho- or meta-substituted regioisomers or analogs with shorter/longer linkers . Generic substitution with superficially similar triazole-aniline compounds risks compromised reaction yields, altered target binding profiles, or failed bioactivity reproduction, particularly in structure-sensitive applications such as coordination complex formation or enzyme inhibition [1].

Differentiation Evidence


Synthetic Accessibility and Yield

4-[3-(1,2,4-Triazol-1-yl)propyl]aniline is synthesized via reduction of the corresponding nitro precursor 1-[3-(4-nitrophenyl)propyl]-1,2,4-triazole using iron powder and calcium chloride in refluxing 85% ethanol for 4 hours, yielding the target compound in approximately 63% isolated yield (0.43 g from 0.68 g starting material after silica gel purification) . This reduction pathway contrasts with alternative synthetic routes to structurally related N-aryl triazoles that may employ catalytic hydrogenation (requiring specialized equipment and H2 handling) or hydrazine-based reductions (presenting safety concerns). The iron-mediated reduction in aqueous ethanol represents a robust, scalable, and operationally straightforward method that does not require transition metal catalysts, high-pressure equipment, or strictly anhydrous conditions .

Medicinal Chemistry Organic Synthesis Process Chemistry

Nicotinic Receptor Modulator Scaffold Validation

The structural motif of 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline—specifically the para-aniline group connected via an alkyl linker to a 1,2,4-triazole ring—is explicitly encompassed within the Markush structures of multiple patent families claiming trisubstituted 1,2,4-triazoles as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs) [1][2]. These patent disclosures (including US 2009/0253691 A1 and related filings) describe 3-aniline-5-aryl-1,2,4-triazole derivatives capable of increasing the efficacy of nicotinic receptor agonists [1]. While quantitative potency data for the exact target compound is not disclosed in these patents, the compound's structural correspondence to the claimed pharmacophore establishes it as a validated intermediate for exploring nAChR PAM chemical space, in contrast to analogs lacking the specific 1,2,4-triazole regioisomerism or para-aniline substitution pattern [2].

Neuroscience Drug Discovery Nicotinic Acetylcholine Receptors

pH-Responsive Hydrolytic Release

Triazolyl derivatives of anilines, including structural analogs of 4-[3-(1,2,4-triazol-1-yl)propyl]aniline, have been evaluated as pH-sensitive releasing systems capable of cargo liberation under mildly acidic conditions while remaining stable at physiological pH . In this study, triazolyl-aniline derivatives demonstrated stability at pH 7.3 (physiological conditions) and underwent rapid hydrolysis at pH values below 5 (tumor microenvironment or endosomal pH range) . This pH-gated release profile is mechanistically attributed to the acid-catalyzed cleavage of the triazole-aniline bond via a self-immolative cascade, a feature not universally shared by other triazole-aniline regioisomers or linker geometries . The target compound's para-aniline substitution and propyl spacer configuration may influence the kinetics of this acid-triggered release, making it a candidate scaffold for tumor-targeted or endosomally-activated prodrug strategies .

Drug Delivery Prodrug Design Self-Immolative Linkers

Metal-Coordination Capacity

The 1,2,4-triazole ring in 4-[3-(1,2,4-triazol-1-yl)propyl]aniline serves as a bidentate coordination site through its N2 and N4 nitrogen atoms, while the para-aniline moiety provides an additional Lewis basic site for metal binding or hydrogen-bonding interactions [1]. This dual-coordination architecture is structurally distinct from 1,2,3-triazole analogs, which coordinate through N2 and N3 atoms with different bite angles and metal-binding affinities [2]. In the context of N-heterocyclic carbene (NHC) precursor chemistry, 1,2,4-triazolium salts derived from 1-aryl-4-alkyl-1,2,4-triazoles (the quaternized derivatives of the target compound) form air-stable carbenes with tunable steric and electronic properties for transition metal catalysis [1]. The target compound's specific substitution pattern (para-aniline with C3 spacer) offers a distinct coordination geometry compared to directly N-arylated triazoles lacking the propyl linker, potentially affecting metal complex stability constants and catalytic performance [1].

Coordination Chemistry Catalysis MOF Synthesis

Research and Industrial Applications


nAChR Positive Allosteric Modulator Precursor

Based on patent-claimed structural correspondence to trisubstituted 1,2,4-triazoles with nAChR PAM activity [1], 4-[3-(1,2,4-triazol-1-yl)propyl]aniline serves as a key synthetic intermediate for generating 3-aniline-5-aryl-1,2,4-triazole derivatives. The para-aniline nitrogen provides a derivatization handle for introducing diverse aryl or heteroaryl groups via amide coupling, urea formation, or diazonium chemistry, enabling systematic SAR exploration of the aniline substituent's effect on nAChR modulation potency and subtype selectivity.

pH-Responsive Prodrug Linker

Leveraging the documented acid-labile behavior of triazolyl-aniline derivatives at pH <5 , this compound can be incorporated as a self-immolative linker in prodrug constructs designed to release active pharmaceutical ingredients selectively within the acidic tumor microenvironment or endosomal/lysosomal compartments. The aniline nitrogen can be functionalized with drug cargo via carbamate or amide linkages, while the triazole ring anchors the construct to targeting moieties, enabling spatially and temporally controlled drug release with reduced systemic toxicity.

NHC Ligand Precursor for Catalysis

Following alkylation of the triazole N4 position to form 1-aryl-4-alkyl-1,2,4-triazolium salts and subsequent deprotonation, this compound generates NHC ligands suitable for transition metal catalysis [2]. The para-aniline group remains available for further functionalization, enabling the synthesis of bifunctional NHC-metal complexes with pendant amine handles for immobilization on solid supports, bioconjugation, or cooperative catalysis applications. This contrasts with simpler 1,2,4-triazole precursors that lack the second functional moiety.

Antimicrobial and Antifungal Agent Libraries

Given the established broad-spectrum antimicrobial activity of 1,2,4-triazole derivatives [3], 4-[3-(1,2,4-triazol-1-yl)propyl]aniline represents a versatile scaffold for generating compound libraries targeting bacterial and fungal pathogens. The aniline amine can be converted to amides, sulfonamides, ureas, or Schiff bases, while the triazole ring can be further substituted or metal-coordinated, enabling the rapid synthesis of diverse analogs for high-throughput antimicrobial susceptibility screening and SAR development.

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